3|A-(Acetyloxy)stigmast-5-en-7-one
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Overview
Description
3β-(Acetyloxy)stigmast-5-en-7-one is a steroid derivative known for its anti-complement activity. It is a natural product derived from plants, specifically from the Malvaceae family. The compound has a molecular formula of C31H50O3 and a molecular weight of 470.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3β-(Acetyloxy)stigmast-5-en-7-one typically involves the acetylation of stigmast-5-en-7-one. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3β-(Acetyloxy)stigmast-5-en-7-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3β-(Acetyloxy)stigmast-5-en-7-one has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid derivatives and their chemical properties.
Biology: Investigated for its anti-complement activity, which is relevant in immunological research.
Medicine: Potential therapeutic applications due to its biological activity, although further research is needed.
Industry: Utilized in the development of new chemical entities and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 3β-(Acetyloxy)stigmast-5-en-7-one involves its anti-complement activity. The compound inhibits the complement system, which is part of the immune response. This inhibition occurs through the interaction with specific proteins in the complement pathway, preventing the formation of the membrane attack complex (MAC) and subsequent cell lysis .
Comparison with Similar Compounds
Similar Compounds
Stigmast-5-en-7-one: The parent compound without the acetyl group.
3β-Hydroxy-stigmast-5-en-7-one: A hydroxylated derivative.
3β-(Acetyloxy)cholest-5-en-7-one: A similar compound with a different steroid backbone
Uniqueness
3β-(Acetyloxy)stigmast-5-en-7-one is unique due to its specific acetylation, which imparts distinct chemical and biological properties. Its anti-complement activity sets it apart from other similar steroid derivatives .
Properties
Molecular Formula |
C31H50O3 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H50O3/c1-8-22(19(2)3)10-9-20(4)25-11-12-26-29-27(14-16-31(25,26)7)30(6)15-13-24(34-21(5)32)17-23(30)18-28(29)33/h18-20,22,24-27,29H,8-17H2,1-7H3/t20-,22-,24+,25-,26+,27+,29+,30+,31-/m1/s1 |
InChI Key |
ZARLOMVQUZBFCL-MCJCEFGRSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Origin of Product |
United States |
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